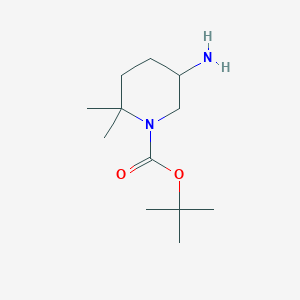

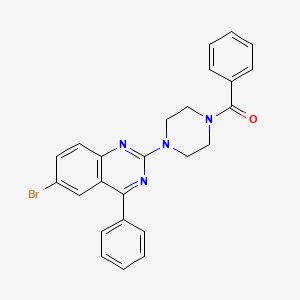

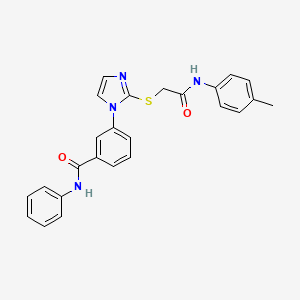

4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also includes a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a pyrazole ring and a piperidine ring, both of which are heterocyclic structures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound “4-(1-METHYL-1H-PYRAZOL-3-YL)PIPERIDINE 2HCL” has a molecular weight of 238.16 and is a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Complex Synthesis : A study by Sairem et al. (2012) explored the synthesis of mononuclear complexes involving compounds related to 4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile, emphasizing that the nitrile group remains as a free pendant group and does not participate in complexation (Sairem et al., 2012).

Intermediate in Drug Synthesis : Fussell et al. (2012) reported a three-step synthesis of a compound structurally similar to this compound, which is a key intermediate in the synthesis of the drug Crizotinib (Fussell et al., 2012).

Structural Analysis : A study by Richter et al. (2009) analyzed the structure of a compound with a similar 1-methyl-1H-pyrazol substituent, focusing on the dihedral angle formed by the pyrazole and piperidine rings (Richter et al., 2009).

Spectroscopy and Molecular Structure

Molecular Spectroscopy : Bharathi and Santhi (2017) conducted a study on pyrazole compounds with benzonitrile groups, employing spectroscopic methods and theoretical analysis to understand their molecular architecture and optoelectronic properties (Bharathi & Santhi, 2017).

Hydrogen Bond Analysis : Research by Portilla et al. (2007) on molecules with 1H-pyrazol-3-yl groups, similar to the compound , analyzed hydrogen-bonded chains and sheets formed by these molecules (Portilla et al., 2007).

Molecular Interaction and Biological Activity

Molecular Interaction Studies : Shim et al. (2002) examined the molecular interactions of a CB1 cannabinoid receptor antagonist, which shares structural features with this compound (Shim et al., 2002).

Synthesis and Biological Activity : A study by Li et al. (2015) synthesized and characterized a compound structurally related to our compound of interest, exploring its fungicidal and antiviral activities (Li et al., 2015).

Antimicrobial Activities : Al‐Azmi and Mahmoud (2020) synthesized derivatives of 1H-pyrazol-4-carbonitrile, related to the compound , and evaluated their antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

Crystal Structure Analysis : Research by Thaher et al. (2012) analyzed the crystal structure of a compound with a 1H-pyrazol-1-yl benzonitrile group, providing insight into its molecular configuration (Thaher et al., 2012).

Inhibitory Activities and Synthesis : Mekky and Sanad (2020) developed novel compounds with a structure similar to the one , studying their antibacterial and cytotoxic activities, as well as their inhibitory action against MurB enzyme (Mekky & Sanad, 2020).

Single-stage Synthesis : Shestopalov et al. (2003) investigated the synthesis of compounds with a pyrano[2,3-c]pyrazole structure, which is relevant to the study of this compound (Shestopalov et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For instance, the compound “4-(1-METHYL-1H-PYRAZOL-3-YL)PIPERIDINE 2HCL” has hazard statements H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. For instance, compounds containing a pyrazole ring have been found to exhibit a wide range of biological activities and are being explored for their potential in drug discovery .

Eigenschaften

IUPAC Name |

4-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-20-9-8-16(19-20)14-6-10-21(11-7-14)17(22)15-4-2-13(12-18)3-5-15/h2-5,8-9,14H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQTYFALPYEZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448411.png)

![4-(6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2448416.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2448420.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448427.png)